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Abstract
GRP-60367 hydrochloride is a first-in-class small-molecule inhibitor of the Rabies virus

(RABV), representing a significant advancement in the search for effective post-exposure

prophylactics that can complement or replace traditional biologics. This technical guide

provides an in-depth overview of the discovery, mechanism of action, and synthesis of GRP-
60367 hydrochloride. It details the high-throughput screening process that led to its

identification, its potent antiviral activity against specific RABV strains, and its mode of action

as a viral entry inhibitor targeting the RABV glycoprotein (G). Furthermore, a plausible synthetic

route to GRP-60367 hydrochloride is presented, based on established chemical principles

and analysis of its molecular structure. This document is intended to serve as a comprehensive

resource for researchers engaged in antiviral drug discovery and development.

Discovery of GRP-60367 Hydrochloride
The discovery of GRP-60367 was the result of a targeted high-throughput screening (HTS)

campaign aimed at identifying novel small-molecule inhibitors of Rabies virus replication. The

primary publication detailing this work is by Du Pont, V., et al., published in the Journal of

Virology in 2020.
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A robust, cell-based phenotypic assay was developed to screen a large chemical library for

compounds that could inhibit RABV infection.

Experimental Protocol: High-Throughput Screening

Cell Line and Virus: Baby Hamster Kidney (BHK-21) cells were used as the host cell line. A

recombinant RABV strain expressing a reporter gene (e.g., green fluorescent protein, GFP,

or luciferase) was used to facilitate the quantification of viral infection.

Assay Procedure:

BHK-21 cells were seeded into 384-well microplates.

Test compounds from a chemical library were added to the wells at a fixed concentration.

The cells were then infected with the reporter-expressing RABV.

After an incubation period to allow for viral replication, the level of reporter gene

expression was quantified using an automated plate reader.

Compounds that significantly reduced the reporter signal without causing cytotoxicity were

identified as primary hits.

Counterscreens: To eliminate compounds with off-target effects, hit compounds were

subjected to counterscreens. This included assessing cytotoxicity in uninfected cells and

testing for activity against other viruses to ensure RABV-specific inhibition.
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Biological Activity and Mechanism of Action
GRP-60367 hydrochloride exhibits potent and specific antiviral activity against a subset of

RABV strains.[1][2][3]
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Quantitative analysis revealed that GRP-60367 has an EC50 (half-maximal effective

concentration) in the low nanomolar range against susceptible RABV strains in various host

cell lines.

Parameter Value Cell Line Virus Strain Reference

EC50 2 - 52 nM Various Subsets of RABV [1][2]

EC50 270 nM - RABV-SAD-B19 [2]

EC50 2.63 µM - rRABV-CVS-N2c [2]

CC50 > 300 µM Various - [2][3]

Table 1: In vitro antiviral activity and cytotoxicity of GRP-60367.

Mechanism of Action: Viral Entry Inhibition
Time-of-addition studies and experiments using chimeric viruses demonstrated that GRP-

60367 acts as a viral entry inhibitor. It specifically targets the RABV glycoprotein (G), a key

protein mediating the attachment of the virus to host cells and the subsequent fusion of the

viral and endosomal membranes.[2][3]

Experimental Protocol: Time-of-Addition Assay

BHK-21 cells were seeded in multi-well plates.

The cells were infected with RABV.

GRP-60367 was added at various time points pre- and post-infection.

Viral replication was quantified at the end of the experiment.

The results indicated that the compound was only effective when added during the early

stages of infection, consistent with a viral entry inhibitor.
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Synthesis of GRP-60367 Hydrochloride
While the exact synthetic route employed by the discoverers is not publicly detailed, a plausible

retrosynthetic analysis and forward synthesis can be proposed based on the chemical structure

of GRP-60367. The molecule consists of three main fragments: a 2,6-dimethylphenoxy group,

an amino-propanol linker, and an N-isonicotinoyl piperidine moiety.

Chemical Structure:

Formula (HCl salt): C21H28ClN3O2

SMILES (free base): CC1=C(C=CC=C1C)OCCN(CC2CCN(CC2)C(=O)C3=CC=NC=C3)C

Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the molecule at the ether and amide

bonds.

GRP-60367

2,6-Dimethylphenol N-(2-aminoethyl)piperidine-4-carboxamide derivative

Ether disconnection

N-(piperidin-4-yl)isonicotinamide 2-Chloro-N-ethylamine

Amide disconnection

Click to download full resolution via product page

Proposed Synthesis Protocol
Step 1: Synthesis of N-(piperidin-4-yl)isonicotinamide
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Reaction: Isonicotinic acid is coupled with 4-amino-1-Boc-piperidine using a standard

peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic

base like diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., dimethylformamide,

DMF).

Deprotection: The Boc protecting group is removed by treatment with an acid, such as

trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield N-(piperidin-4-

yl)isonicotinamide.

Step 2: Synthesis of 1-(2-aminoethoxy)-2,6-dimethylbenzene

Alkylation: 2,6-Dimethylphenol is reacted with 2-(Boc-amino)ethyl bromide in the presence of

a base like potassium carbonate in a polar aprotic solvent such as acetone or DMF.

Deprotection: The Boc group is removed with acid to give 1-(2-aminoethoxy)-2,6-

dimethylbenzene.

Step 3: Final Coupling and Salt Formation

Reductive Amination: N-(piperidin-4-yl)isonicotinamide is reacted with 1-(2-

aminoethoxy)-2,6-dimethylbenzene via reductive amination. This involves the formation of an

imine intermediate followed by reduction, for example, with sodium triacetoxyborohydride.

Salt Formation: The resulting free base of GRP-60367 is dissolved in a suitable solvent (e.g.,

diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same or

a miscible solvent to precipitate GRP-60367 hydrochloride.
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Conclusion
GRP-60367 hydrochloride is a promising lead compound in the development of novel antiviral

therapies for rabies. Its discovery through a well-designed high-throughput screening campaign

and its specific mechanism of action as a viral entry inhibitor highlight the potential of small-

molecule drugs to address this unmet medical need. The proposed synthesis provides a viable

route for the preparation of GRP-60367 and its analogs for further structure-activity relationship

studies and preclinical development. This technical guide serves as a foundational resource for

researchers aiming to build upon this important discovery in the fight against rabies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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